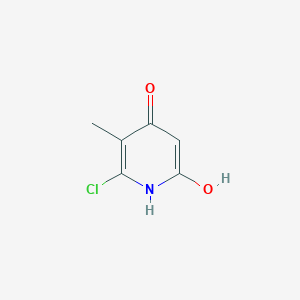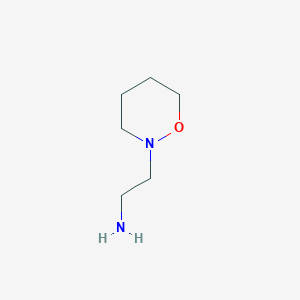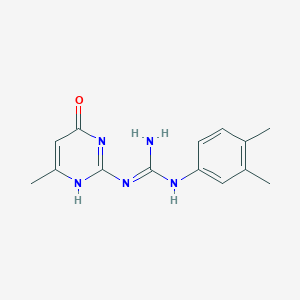
1-(2,3-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a dimethylphenyl group and a pyrimidinyl group attached to a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized by reacting 2-amino-4,6-dimethylpyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with Dimethylphenyl Group: The pyrimidinyl intermediate is then coupled with 2,3-dimethylphenyl isocyanate in the presence of a suitable catalyst, such as a transition metal catalyst, to form the desired guanidine compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
科学的研究の応用
1-(2,3-Dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.
Materials Science: It may be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be studied for its interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 1-(2,3-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
類似化合物との比較
1-(2,3-Dimethylphenyl)-2-(4-oxo-1H-pyrimidin-2-yl)guanidine: Similar structure but lacks the methyl group on the pyrimidinyl ring.
1-(2,3-Dimethylphenyl)-2-(6-methyl-1H-pyrimidin-2-yl)guanidine: Similar structure but lacks the oxo group on the pyrimidinyl ring.
Uniqueness: 1-(2,3-Dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine is unique due to the presence of both the dimethylphenyl and the 6-methyl-4-oxo-1H-pyrimidin-2-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-8-5-4-6-11(10(8)3)17-13(15)19-14-16-9(2)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDYELYFKWECDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=NC2=NC(=O)C=C(N2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=NC2=NC(=O)C=C(N2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B7884735.png)

![methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B7884754.png)




![2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B7884786.png)


![1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine](/img/structure/B7884814.png)

